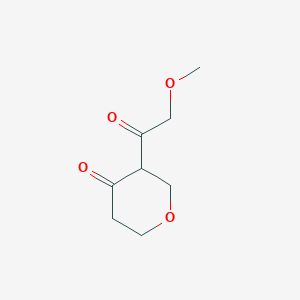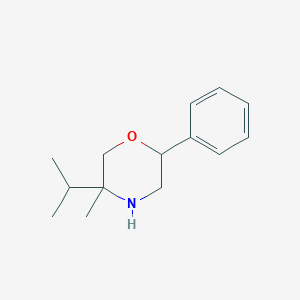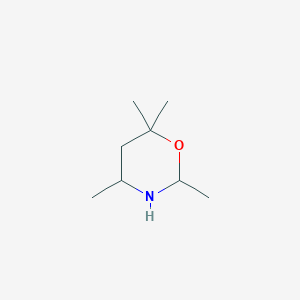
2,4,6,6-Tetramethyl-1,3-oxazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,6-Tetramethyl-1,3-oxazinane is a heterocyclic compound with the molecular formula C₈H₁₇NO. It belongs to the class of oxazinanes, which are six-membered rings containing both nitrogen and oxygen atoms. This compound is characterized by its four methyl groups attached to the ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,6-Tetramethyl-1,3-oxazinane typically involves the cyclization of amino alcohols with aldehydes. One common method is the reaction of 2,2,4,4-tetramethyl-3-aminopropanol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes cyclization to form the oxazinane ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as silica-supported perchloric acid can be used to promote the cyclization reaction efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6,6-Tetramethyl-1,3-oxazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinane ring to more saturated derivatives.
Substitution: The methyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Oxazinone derivatives.
Reduction: Saturated oxazinane derivatives.
Substitution: Alkyl-substituted oxazinanes.
Aplicaciones Científicas De Investigación
2,4,6,6-Tetramethyl-1,3-oxazinane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals, agrochemicals, and as a ligand in catalysis.
Mecanismo De Acción
The mechanism of action of 2,4,6,6-Tetramethyl-1,3-oxazinane involves its interaction with various molecular targets. The nitrogen and oxygen atoms in the ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The compound can also undergo nucleophilic and electrophilic reactions, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Morpholine (1,4-oxazinane): Similar in structure but lacks the methyl groups.
1,3-Oxazinane: Lacks the methyl groups and has different reactivity.
Uniqueness: 2,4,6,6-Tetramethyl-1,3-oxazinane is unique due to its four methyl groups, which enhance its steric hindrance and influence its reactivity. This makes it distinct from other oxazinanes and morpholines, providing unique properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
2,4,6,6-tetramethyl-1,3-oxazinane |
InChI |
InChI=1S/C8H17NO/c1-6-5-8(3,4)10-7(2)9-6/h6-7,9H,5H2,1-4H3 |
Clave InChI |
IQNOEDWQOFXIRN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OC(N1)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



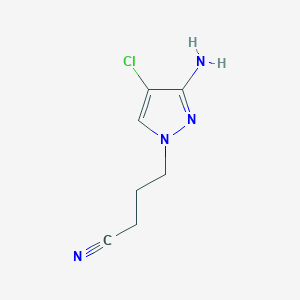
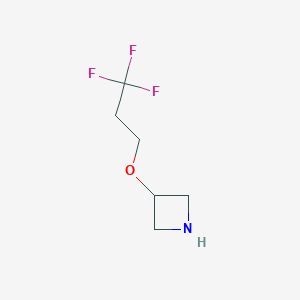
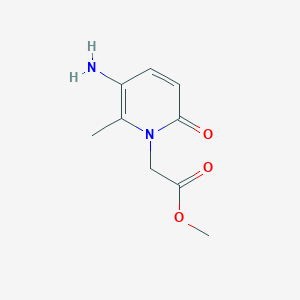
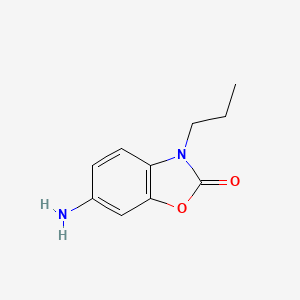
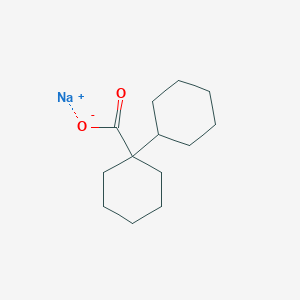

![[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B13068966.png)
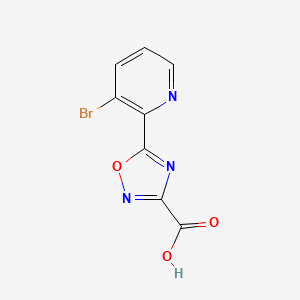

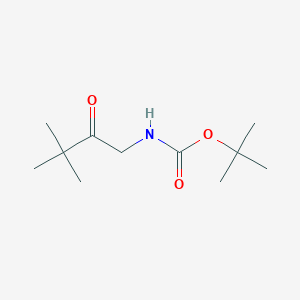
![N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide](/img/structure/B13068985.png)
